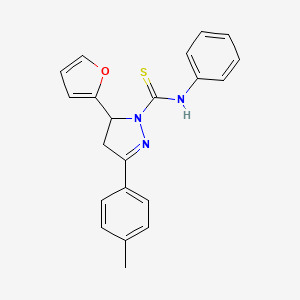![molecular formula C17H21N3O7S2 B4106177 N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)
N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide
Übersicht
Beschreibung
N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Wissenschaftliche Forschungsanwendungen
DIDS has been used extensively in scientific research as a tool to study various cellular processes. One of the most common applications of DIDS is in the study of ion channels. DIDS has been found to inhibit a variety of ion channels, including chloride channels, calcium channels, and potassium channels. This inhibition allows researchers to study the role of these channels in various physiological processes.
DIDS has also been used in the study of transporters. It has been found to inhibit the activity of a variety of transporters, including the glucose transporter and the sodium-potassium pump. This inhibition allows researchers to study the role of these transporters in various physiological processes.
Wirkmechanismus
The mechanism of action of DIDS is not fully understood, but it is believed to involve the binding of the compound to specific sites on ion channels and transporters. This binding leads to the inhibition of channel or transporter activity, which allows researchers to study the role of these proteins in various cellular processes.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of ion channels and transporters, as discussed above. Additionally, DIDS has been found to inhibit the activity of various enzymes, including carbonic anhydrase and ATPases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DIDS in lab experiments is its ability to inhibit the activity of ion channels and transporters. This allows researchers to study the role of these proteins in various cellular processes. Additionally, DIDS is readily available and relatively easy to use.
One of the limitations of using DIDS in lab experiments is that it can have non-specific effects on cellular processes. This can make it difficult to determine the specific role of a particular ion channel or transporter in a given process.
Zukünftige Richtungen
There are many potential future directions for research involving DIDS. One area of research could focus on the development of more specific inhibitors for ion channels and transporters. This could help to reduce the non-specific effects of DIDS and allow for more precise studies of cellular processes.
Another area of research could focus on the development of new applications for DIDS. For example, DIDS has been found to have anti-inflammatory effects, and it could potentially be used as a treatment for inflammatory diseases.
Conclusion:
In conclusion, DIDS is a valuable tool for scientific research. Its ability to inhibit the activity of ion channels and transporters allows researchers to study the role of these proteins in various cellular processes. While there are some limitations to using DIDS in lab experiments, there are also many potential future directions for research involving this compound. Overall, DIDS is an important compound for scientists studying various aspects of cellular biology.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-methoxy-3-[(3-nitrophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S2/c1-4-19(5-2)29(25,26)15-9-10-17(27-3)16(12-15)18-28(23,24)14-8-6-7-13(11-14)20(21)22/h6-12,18H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHDWMWLUSAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4106098.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4106100.png)


![2-(4-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol hydrochloride](/img/structure/B4106125.png)
![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106137.png)

![2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106157.png)
![4-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4106162.png)

![1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)
![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)